4-(3-Nitropyridin-4-yl)cyclohex-3-enone
Description
4-(3-Nitropyridin-4-yl)cyclohex-3-enone is a cyclohexenone derivative featuring a 3-nitropyridin-4-yl substituent at the 4-position of the cyclohexenone ring.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-(3-nitropyridin-4-yl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C11H10N2O3/c14-9-3-1-8(2-4-9)10-5-6-12-7-11(10)13(15)16/h1,5-7H,2-4H2 |
InChI Key |
ZQBBTLJRMRXGOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1=O)C2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
Key Analogs:
5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone (CAS: 1187055-95-3) Structure: A methyl group at the 5-position and a 3-nitropyridinyl group at the 3-position of cyclohex-2-enone. Molecular Formula: C₁₂H₁₂N₂O₃; Molecular Weight: 232.239 g/mol. Hydrogen Bonding: 0 H-bond donors, 4 H-bond acceptors, influencing solubility and intermolecular interactions .
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) Structure: A propanoate ester backbone with a 3-nitropyridinyl substituent. Synthesis Yield: 50% under standard esterification conditions .
Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b) Structure: Similar to 8a but with an additional chlorine substituent at the 2-position of the pyridine ring. Synthesis Yield: 45%, suggesting halogenation slightly reduces reaction efficiency .
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate Structure: A benzoate ester with a nitropyridinylamino group. Applications: Used in industrial and scientific research, emphasizing the versatility of nitro-pyridine derivatives .
Structural Impact on Reactivity :
- Position of Substituents: The 3-nitropyridinyl group in 4-(3-nitropyridin-4-yl)cyclohex-3-enone likely enhances electrophilic reactivity at the nitro group compared to halogenated analogs (e.g., 8b), where chlorine may sterically hinder reactions .
- Backbone Differences: Cyclohexenone derivatives (e.g., CAS: 1187055-95-3) exhibit ring strain and ketone reactivity, whereas propanoate esters (8a, 8b) prioritize ester hydrolysis pathways .
Physicochemical Properties
Key Observations :
- Hydrogen Bonding : All analogs have high H-bond acceptor counts (4–5), correlating with polar solvent compatibility.
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